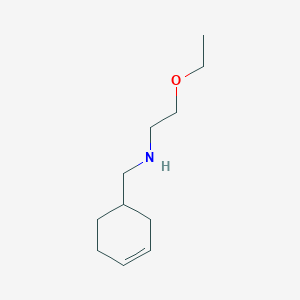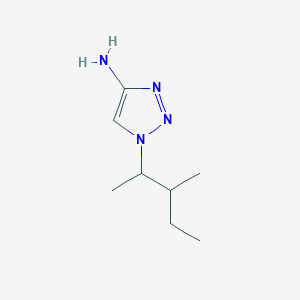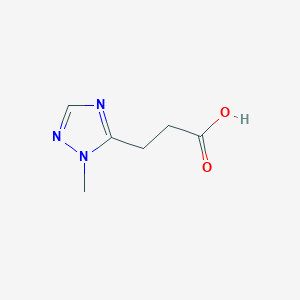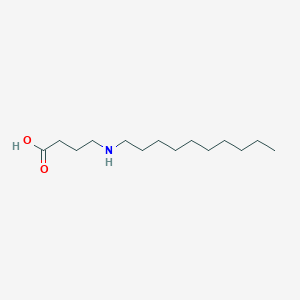
4-(Decylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Decylamino)butanoic acid typically involves the reaction of decylamine with butanoic acid under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure maximum yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of bulk quantities, ensuring consistency and quality of the final product. The compound is then purified and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-(Decylamino)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where the decylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(Decylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on the central nervous system due to its GABA-like activity.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating neurotransmitter activity.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Decylamino)butanoic acid involves its interaction with GABA receptors in the central nervous system. By mimicking the activity of GABA, the compound can modulate neurotransmitter activity, leading to potential therapeutic effects. The molecular targets include GABA receptors, and the pathways involved are related to neurotransmitter regulation and signal transduction.
Comparison with Similar Compounds
Gamma-Aminobutyric Acid (GABA): The parent compound from which 4-(Decylamino)butanoic acid is derived.
4-(Hexylamino)butanoic Acid: A similar compound with a shorter alkyl chain.
4-(Octylamino)butanoic Acid: Another similar compound with an intermediate alkyl chain length.
Uniqueness: this compound is unique due to its longer decyl chain, which may confer different physicochemical properties and biological activities compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C14H29NO2 |
|---|---|
Molecular Weight |
243.39 g/mol |
IUPAC Name |
4-(decylamino)butanoic acid |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14(16)17/h15H,2-13H2,1H3,(H,16,17) |
InChI Key |
GYQWPFJAXHJVBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


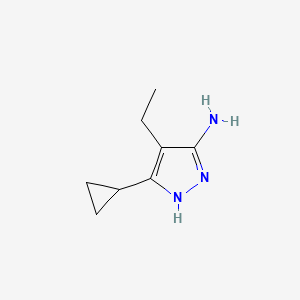

![7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13300597.png)

![1-[(3-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13300611.png)
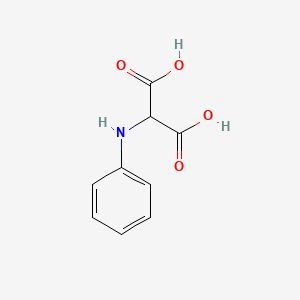

![6,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13300624.png)

